4-(Trimethoxymethyl)oxane
Description
4-(Trimethoxymethyl)oxane is a cyclic ether derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a trimethoxymethyl group at the 4-position. This compound belongs to the organooxygen class, characterized by its oxygen-containing functional groups and methoxy substituents, which impart distinct electronic and steric properties. For instance, structurally related compounds like empagliflozin (EMPA) and bexagliflozin (BEXA) are SGLT2 inhibitors used in diabetes treatment, underscoring the pharmacological relevance of oxane-based scaffolds .
Properties
IUPAC Name |
4-(trimethoxymethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-10-9(11-2,12-3)8-4-6-13-7-5-8/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUXMKKSPICIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOCC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethoxymethyl)oxane typically involves the reaction of tetrahydropyran with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:
Tetrahydropyran+Trimethyl orthoformateAcid catalystthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxymethyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trimethoxymethyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Trimethoxymethyl)oxane involves its interaction with various molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can form stable intermediates, facilitating the formation of desired products in synthetic reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxane Derivatives
Key Observations :
- Substituent Diversity : this compound’s trimethoxymethyl group contrasts with polar substituents in analogs (e.g., hydroxymethyl in EMPA/BEXA or tetrol in 3HO). This difference likely enhances its lipophilicity, favoring membrane permeability but reducing water solubility compared to hydroxylated derivatives .
Physicochemical Properties
- Lipophilicity : The trimethoxy group in this compound increases logP compared to hydroxymethyl-bearing analogs (e.g., 3HO), as methoxy groups are less polar than hydroxyls. This property may enhance blood-brain barrier penetration but complicate aqueous formulation .
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